

# An In-depth Technical Guide on the Spectroscopic Data of Substituted Methyl Aminobenzoates

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## Compound of Interest

Compound Name: *Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the available spectroscopic data and synthetic methodologies related to substituted methyl aminobenzoates, with a focus on isomers of "**Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate**." While specific experimental spectroscopic data for "**Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate**" is not readily available in the reviewed literature, this guide presents comprehensive data for a closely related isomer, "Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate," to serve as a valuable reference.

Additionally, this document outlines detailed experimental protocols for the synthesis of these compounds and the acquisition of key spectroscopic data, alongside a generalized workflow for their synthesis and characterization.

## Spectroscopic and Physicochemical Data

Due to the limited availability of specific experimental data for the target compound, we present the data for the isomer, Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.

Table 1: Physicochemical Properties of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate[1][2]

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>16</sub> ClNO <sub>4</sub>
Molecular Weight	273.71 g/mol
IUPAC Name	methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate
CAS Number	214470-59-4
Melting Point	377 K

Table 2: Crystallographic Data for Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate[1]

Parameter	Value
Crystal System	Triclinic
Space Group	P-1
a	8.1080 (16) Å
b	9.818 (2) Å
c	17.739 (3) Å
α	82.07 (2)°
β	83.41 (2)°
γ	89.37 (3)°
Volume	1389.3 (5) Å <sup>3</sup>
Z	4

Note: The asymmetric unit contains two crystallographically independent molecules.

## Experimental Protocols

This section details the methodologies for the synthesis of a related compound and general protocols for acquiring key spectroscopic data.

### 2.1. Synthesis of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate[1]

This synthesis involves the reduction of a nitro-substituted precursor.

- **Reaction Setup:** A suspension of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (0.016 mol) in hydrochloric acid (100 ml) is heated to 323-333 K for 5 minutes.
- **Addition of Reducing Agent:** A solution of tin(II) chloride (16.0 g, 0.1 mol) in hydrochloric acid (20 ml) is added dropwise to the heated suspension.
- **Reaction Progression:** The reaction mixture is then heated at 363-373 K for 45 minutes.
- **Work-up:**
  - The solid formed is collected and dissolved in water (300 ml).
  - A 2N solution of sodium hydroxide is added to adjust the pH to 8-9.
  - The aqueous solution is extracted with ethyl acetate (3 x 100 ml).
  - The combined organic layers are dried over magnesium sulfate and concentrated in vacuo to yield the final product.

### 2.2. General Protocol for $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

The following is a general procedure for obtaining NMR spectra of aromatic amines.

- **Sample Preparation:**
  - Accurately weigh 5-20 mg of the analyte for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR.
  - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean NMR tube.

- Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
- Data Acquisition:
  - Record the spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
  - Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

### 2.3. General Protocol for Mass Spectrometry

For the analysis of halogenated organic compounds, the following procedure is typical.

- Ionization: Electron Impact (EI) is a common ionization method.
- Analysis: The presence of chlorine can be identified by the characteristic isotopic pattern of the molecular ion peak ( $M^+$ ) and fragment ions. Chlorine has two stable isotopes,  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ , in an approximate ratio of 3:1. This results in an ( $M+2$ ) peak with about one-third the intensity of the  $M^+$  peak.
- Instrumentation: A high-resolution mass spectrometer (HRMS) can be used for accurate mass measurements.

### 2.4. General Protocol for Infrared (IR) Spectroscopy

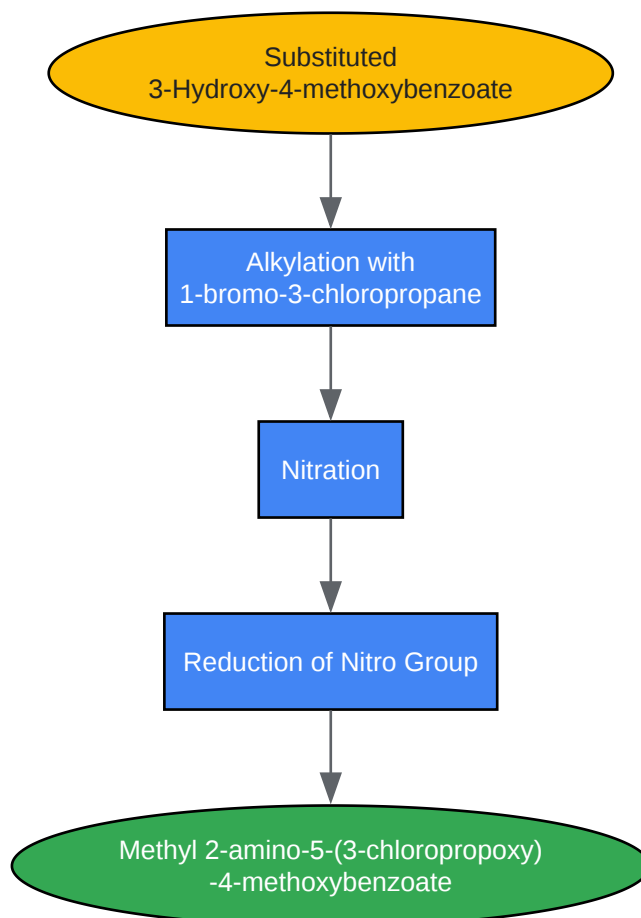
The following outlines a general method for obtaining the IR spectrum of an ester.

- Sample Preparation: The sample can be prepared as a KBr pellet, a mull, or analyzed as a thin film on a salt plate. For Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly on the crystal.
- Data Acquisition: The spectrum is recorded using an FTIR spectrometer.
- Characteristic Absorptions: For an aromatic ester, characteristic peaks include:
  - C=O stretch:  $\sim 1730\text{-}1715\text{ cm}^{-1}$
  - C–O stretches: Two or more bands in the  $1300\text{-}1000\text{ cm}^{-1}$  region.

- Aromatic C-H and C=C stretches.
- N-H stretches (for the amino group):  $\sim 3500\text{-}3300\text{ cm}^{-1}$

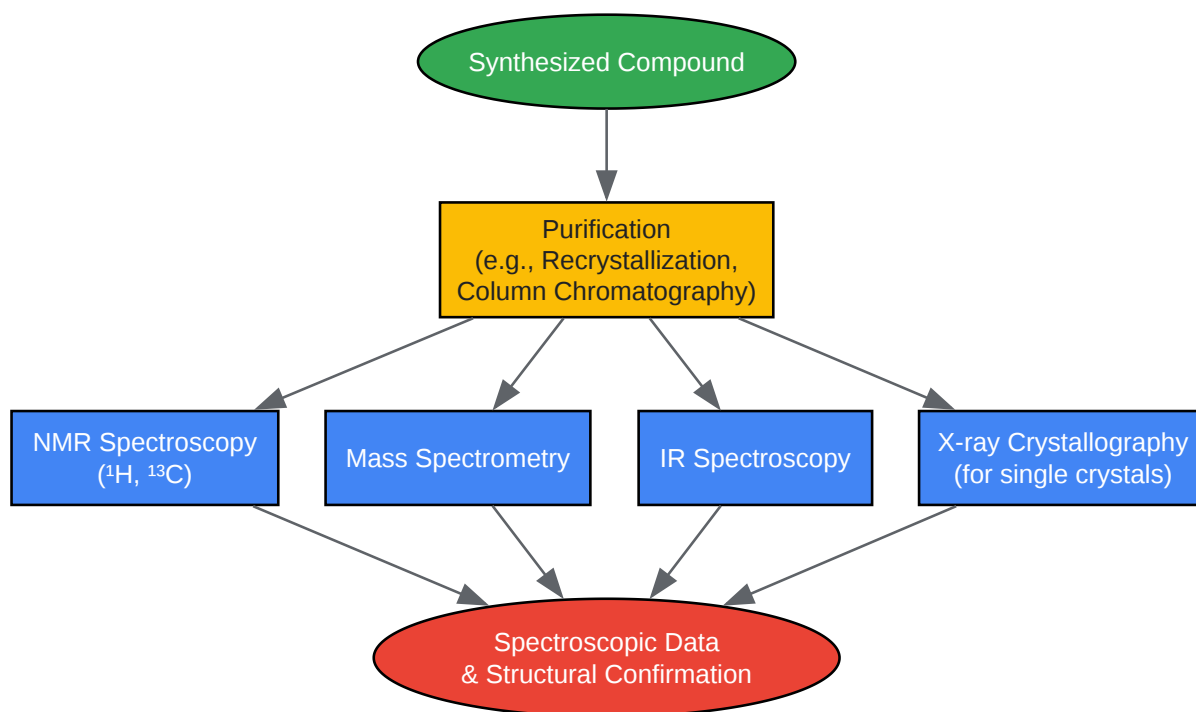
## Workflow Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of substituted methyl aminobenzoates.



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**Figure 1.** Synthetic pathway for a substituted methyl aminobenzoate.



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**Figure 2.** General workflow for compound characterization.

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## References

- 1. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | C<sub>12</sub>H<sub>16</sub>ClNO<sub>4</sub> | CID 23033013 - PubChem [pubchem.ncbi.nlm.nih.gov]
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